molecular formula C16H22N6 B2777133 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-72-2

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

カタログ番号 B2777133
CAS番号: 2380094-72-2
分子量: 298.394
InChIキー: ZGZSQJMOVJEYHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as Emapunil, is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. Emapunil is a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

作用機序

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Activation of the GABAA receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and a decrease in neuronal excitability. This leads to the anxiolytic effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.
Biochemical and Physiological Effects
5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to have anxiolytic effects in animal models of anxiety. Studies have also shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has minimal sedative effects and does not impair cognitive function. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

実験室実験の利点と制限

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for lab experiments. It has a high affinity for the α2/3-subtype of the GABAA receptor, which allows for the selective activation of this receptor subtype. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine also has minimal sedative effects, which allows for the study of its anxiolytic effects without confounding factors. However, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has limitations in that it is a relatively new drug and its long-term effects are not yet fully understood.

将来の方向性

There are several future directions for the study of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. One direction is the investigation of the long-term effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine on the brain and behavior. Another direction is the investigation of the potential use of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in the treatment of other psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, the development of new compounds that target the α2/3-subtype of the GABAA receptor may lead to the development of more effective anxiolytic drugs.

合成法

The synthesis of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The first step is the preparation of 4-methylpyrimidin-2-amine, which is then reacted with 1-(4-bromophenyl)piperazine to form 4-(4-bromophenyl)piperazin-1-yl)-pyrimidin-2-amine. This compound is then reacted with ethyl acetoacetate to form 5-ethyl-4-methyl-6-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)pyrimidine.

科学的研究の応用

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. Studies have shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light/dark box test. In clinical trials, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder.

特性

IUPAC Name

5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-13(3)18-11-19-15(14)21-7-9-22(10-8-21)16-17-6-5-12(2)20-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSQJMOVJEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。